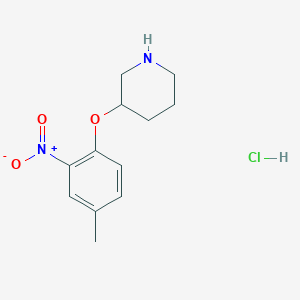
3-(4-Methyl-2-nitrophenoxy)piperidine hydrochloride
Descripción general
Descripción
3-(4-Methyl-2-nitrophenoxy)piperidine hydrochloride is a useful research compound. Its molecular formula is C12H17ClN2O3 and its molecular weight is 272.73 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Pharmaceutical Development
The compound serves as a crucial intermediate in synthesizing various pharmaceuticals, especially those targeting neurological disorders. Its structure allows it to interact effectively with specific receptors, enhancing drug efficacy and specificity.
Case Study: Neurological Disorders
- Research Focus : Studies have shown that derivatives of piperidine, including 3-(4-Methyl-2-nitrophenoxy)piperidine hydrochloride, exhibit significant activity against histamine H3 receptors, which are implicated in conditions like narcolepsy and other sleep disorders .
- Findings : Dual-action compounds targeting both histamine H3 and sigma-1 receptors have been developed, showing promise in treating nociceptive and neuropathic pain .
Agrochemical Applications
In agrochemicals, this compound has been utilized in formulating pesticides. Its effectiveness in pest control is attributed to its ability to bind selectively to biological targets in pests while minimizing environmental impact compared to traditional chemicals.
Data Table: Agrochemical Formulations
| Compound Name | Active Ingredient | Application | Environmental Impact |
|---|---|---|---|
| Pesticide A | This compound | Insecticide | Low |
| Pesticide B | Other piperidine derivatives | Herbicide | Moderate |
Biochemical Research
Researchers employ this compound in studies related to receptor binding and enzyme inhibition. This aids in understanding complex biological processes, particularly those involving neurotransmitter systems.
Research Insights
- Receptor Binding Studies : The compound has been investigated for its affinity towards various receptors, contributing to the development of new therapeutic agents that modulate receptor activity .
Material Science
In material science, this compound is explored for developing advanced materials such as polymers and coatings. These materials exhibit enhanced durability and resistance to degradation.
Application Example
- Polymer Development : The incorporation of this compound into polymer matrices has been shown to improve mechanical properties and thermal stability, making it suitable for various industrial applications .
Analytical Chemistry
The compound is also utilized in analytical chemistry for detecting and quantifying specific substances. Its chemical properties enhance the accuracy and reliability of laboratory results.
Analytical Techniques
Propiedades
IUPAC Name |
3-(4-methyl-2-nitrophenoxy)piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3.ClH/c1-9-4-5-12(11(7-9)14(15)16)17-10-3-2-6-13-8-10;/h4-5,7,10,13H,2-3,6,8H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUPYWRBEBFLEDY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC2CCCNC2)[N+](=O)[O-].Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















